[Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2-hydroxyethyl)aminoacetonitrile is a chemical compound with the molecular formula C16H17FN2O. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, an amino group, and a fluorophenyl group attached to an acetonitrile moiety. It has a molecular weight of 284.33 g/mol and is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)aminoacetonitrile typically involves the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-fluorobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(2-hydroxyethyl)aminoacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyl(2-oxoethyl)amino(4-fluorophenyl)acetonitrile.
Reduction: Formation of benzyl(2-hydroxyethyl)amino(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(2-hydroxyethyl)aminoacetonitrile is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl(2-hydroxyethyl)aminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl(2-hydroxyethyl)amino(4-chlorophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-bromophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-methylphenyl)acetonitrile
Uniqueness
Benzyl(2-hydroxyethyl)aminoacetonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C17H17FN2O |
---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
2-[benzyl(2-hydroxyethyl)amino]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C17H17FN2O/c18-16-8-6-15(7-9-16)17(12-19)20(10-11-21)13-14-4-2-1-3-5-14/h1-9,17,21H,10-11,13H2 |
InChI-Schlüssel |
QNYSAHICBQFYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCO)C(C#N)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.